molecular formula C8H10ClNO B2530311 2-Chloro-6-isopropoxypyridine CAS No. 89481-98-1

2-Chloro-6-isopropoxypyridine

Cat. No.: B2530311
CAS No.: 89481-98-1
M. Wt: 171.62
InChI Key: KDBNSRRLAJSKEF-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropoxypyridine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by a chlorine atom and an isopropoxy group, respectively. This compound is used in various chemical reactions and has applications in pharmaceutical synthesis, agrochemical development, and organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-6-isopropoxypyridine typically involves the reaction of 2-chloropyridine with isopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at position 6 with the isopropoxy group. The reaction can be represented as follows:

2-Chloropyridine+Isopropyl AlcoholBase, RefluxThis compound\text{2-Chloropyridine} + \text{Isopropyl Alcohol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyridine+Isopropyl AlcoholBase, Reflux​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 2-isopropoxypyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-6-isopropoxypyridine, 2-thio-6-isopropoxypyridine, etc.

    Oxidation: Products include 2-chloro-6-isopropoxybenzaldehyde or 2-chloro-6-isopropoxyacetophenone.

    Reduction: The major product is 2-isopropoxypyridine.

Scientific Research Applications

2-Chloro-6-isopropoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridine: Similar structure with a methoxy group instead of an isopropoxy group.

    2-Chloro-6-ethoxypyridine: Similar structure with an ethoxy group instead of an isopropoxy group.

    2-Chloro-6-butoxypyridine: Similar structure with a butoxy group instead of an isopropoxy group.

Uniqueness

2-Chloro-6-isopropoxypyridine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with molecular targets, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-chloro-6-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBNSRRLAJSKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89481-98-1
Record name 2-Chloro-6-isopropoxypyridine
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